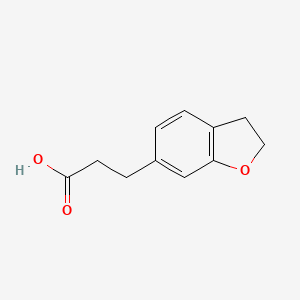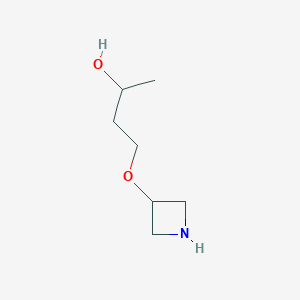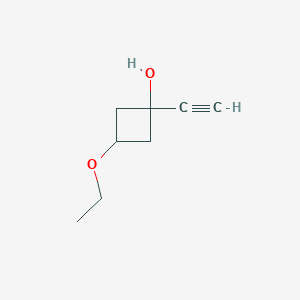
3-Ethoxy-1-ethynylcyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxy-1-ethynylcyclobutan-1-ol is an organic compound with the molecular formula C8H12O2. It is a cyclobutanol derivative characterized by the presence of an ethoxy group and an ethynyl group attached to the cyclobutane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-1-ethynylcyclobutan-1-ol can be achieved through several methods. One common approach involves the reaction of ethynylmagnesium bromide with 3-ethoxycyclobutanone. The reaction is typically carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is then quenched with water and extracted to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethoxy-1-ethynylcyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group using hydrogenation catalysts like palladium on carbon.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 3-ethoxycyclobutanone or 3-ethoxycyclobutanone derivatives.
Reduction: Formation of 3-ethoxy-1-ethylcyclobutan-1-ol.
Substitution: Formation of various substituted cyclobutanol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Ethoxy-1-ethynylcyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Ethoxy-1-ethynylcyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, resulting in the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Ethoxy-1-methoxycyclobutan-1-ol
- 3-Ethoxy-1-ethylcyclobutan-1-ol
- 3-Benzyloxy-1-ethynylcyclobutan-1-ol
Uniqueness
3-Ethoxy-1-ethynylcyclobutan-1-ol is unique due to the presence of both an ethoxy group and an ethynyl group on the cyclobutane ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds. The ethynyl group, in particular, provides a site for further chemical modifications, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C8H12O2 |
|---|---|
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
3-ethoxy-1-ethynylcyclobutan-1-ol |
InChI |
InChI=1S/C8H12O2/c1-3-8(9)5-7(6-8)10-4-2/h1,7,9H,4-6H2,2H3 |
Clé InChI |
CIBWQCNRZNEVQH-UHFFFAOYSA-N |
SMILES canonique |
CCOC1CC(C1)(C#C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(3-Fluorophenyl)methyl]amino}butan-1-ol](/img/structure/B15274418.png)


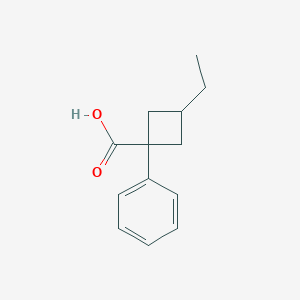
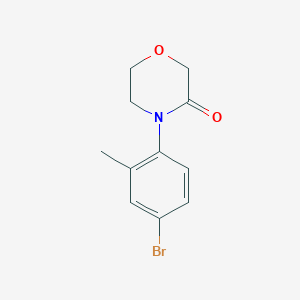
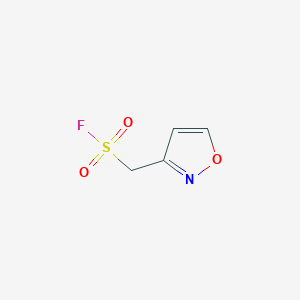
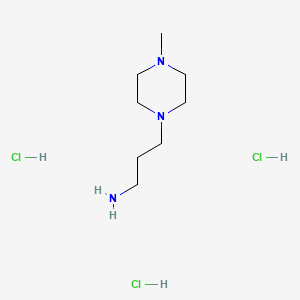
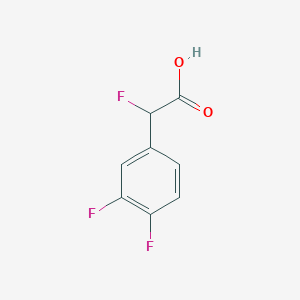
![8-Bromo-3-ethylimidazo[1,2-a]pyridine](/img/structure/B15274453.png)

![2-[(But-3-yn-1-yl)amino]-6-chloropyridine-3-carboxylic acid](/img/structure/B15274467.png)
